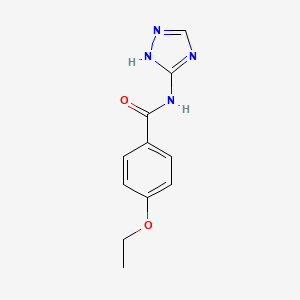

![molecular formula C17H19N3OS B5500365 (3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a family of organic molecules characterized by their intricate structures and diverse chemical properties. These properties are derived from their unique molecular frameworks, which include pyrazole and isoindole units. The molecule's specific stereochemistry, indicated by the (3aR*,7aS*) configuration, suggests a chiral nature, leading to potential selectivity in chemical reactions and biological activity.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multistep chemical reactions, including cascade imination/intramolecular decarboxylative coupling, which has been described for the synthesis of related pyrazolo and thieno isoquinolines. These reactions typically require precise conditions and catalysts, such as Pd-Cu bimetallic systems or Pd catalysts alone, to achieve high yields and selectivity (Pandey, Bhowmik, & Batra, 2013).

Molecular Structure Analysis

The molecular structure of compounds like "(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole" is often elucidated using X-ray crystallography, providing insights into their three-dimensional conformations, stereochemistry, and potential for intermolecular interactions. This structural information is crucial for understanding the compound's reactivity and physical properties (Takahashi et al., 1994).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Recent studies have focused on the synthesis and reactivity of derivatives related to the compound , demonstrating its versatility in organic synthesis. For instance, Hassaneen et al. (2011) discussed the coupling reaction of 3-cyanoacetyl-2-methylindole with aromatic diazonium salts to create arylhydrazones, leading to the synthesis of 4-aminopyrazole-5-carbonitrile and 5-amino-4-arylazo-3-pyrazoles derivatives, showcasing the compound's utility in synthesizing a variety of chemical structures (Hassaneen, H. M. Hassaneen, & Zakaria Ahmed Gomaa, 2011).

Antibacterial Activity

Ahmed et al. (2006) explored the synthesis of alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes and their subsequent screening for antibacterial properties, indicating the potential therapeutic applications of compounds within this chemical family (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Photophysical Properties

Gholami et al. (2021) reported on the synthesis of polyheterocycles containing spirooxindole, pyran, and thiazolopyrimidines rings via one-pot three-component reactions. These compounds exhibited photophysical properties that were investigated for cellular imaging applications, demonstrating the versatility of this compound class in developing new materials for biological research (Gholami, Youseftabar-Miri, Askarizadeh, & Hosseinjani‐Pirdehi, 2021).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives for their effectiveness as corrosion inhibitors for mild steel in HCl solution. This study highlights an industrial application of pyrazole derivatives, showcasing their potential beyond biomedical applications (Yadav, Gope, Kumari, & Yadav, 2016).

Propriétés

IUPAC Name |

[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3OS/c1-19-15(9-14(18-19)16-7-4-8-22-16)17(21)20-10-12-5-2-3-6-13(12)11-20/h2-4,7-9,12-13H,5-6,10-11H2,1H3/t12-,13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNBDMJZAFYOBS-BETUJISGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CC4CC=CCC4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3C[C@H]4CC=CC[C@H]4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)

![1-[(3-phenyl-2-quinoxalinyl)amino]-2-propanol](/img/structure/B5500298.png)

![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500306.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)

![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)

![1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)